molecular formula C23H21ClN6O2S B2400927 N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-93-6

N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2400927
CAS No.: 872993-93-6
M. Wt: 480.97
InChI Key: YGSVPFLYRXOXHP-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a structurally complex organic compound featuring a triazolopyridazine core fused with a triazole and pyridazine ring system. Key structural elements include:

  • A 3-chloro-4-methylphenyl substituent linked via a thioether group.
  • A benzamide moiety attached to the ethyl side chain.
  • Functional groups such as thioethers, amides, and aromatic chlorides, which are critical for interactions with biological targets .

Its synthesis typically involves multi-step reactions under controlled conditions (e.g., ethanol or DMF solvents, 60–80°C), followed by purification via HPLC and characterization using NMR and mass spectrometry .

Properties

IUPAC Name

N-[2-[6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O2S/c1-15-7-8-17(13-18(15)24)26-21(31)14-33-22-10-9-19-27-28-20(30(19)29-22)11-12-25-23(32)16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,25,32)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSVPFLYRXOXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Thioether Formation : The introduction of the thioether group is achieved by reacting a suitable thiol with the triazole derivative.
  • Benzamide Coupling : The final product is formed by coupling the synthesized intermediate with an appropriate benzoyl chloride.

Anticancer Properties

Recent studies have indicated that compounds containing triazole and pyridazine rings exhibit significant antiproliferative activity against various cancer cell lines. For example:

  • In Vitro Studies : The compound was tested against breast, colon, and lung cancer cell lines. Results demonstrated a notable reduction in cell viability, suggesting its potential as an anticancer agent .
Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HCT116 (Colon)15.0
A549 (Lung)10.0

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Preliminary data suggest that the compound may inhibit enzymes involved in cancer cell proliferation and survival pathways.
  • Induction of Apoptosis : Flow cytometry analyses indicate that treated cells undergo apoptosis, characterized by increased annexin V staining and caspase activation .

Antimicrobial Activity

In addition to anticancer properties, certain derivatives of triazole compounds have shown promising antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Studies revealed that related triazole-based compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Breast Cancer : In a controlled study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell growth after 48 hours.
  • Antibacterial Screening : A series of derivatives were screened for antibacterial activity against clinical isolates of Staphylococcus aureus and E. coli, with promising results leading to further optimization efforts.

Scientific Research Applications

The compound N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its applications, particularly in the fields of drug development and therapeutic interventions.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. The triazole moiety has been associated with antifungal activity, while the pyridazine component may enhance antibacterial effects. A study demonstrated that derivatives of similar structures showed potent activity against various microbial strains, suggesting that this compound could be developed as a novel antimicrobial agent .

Anticancer Properties

The compound's structural components suggest potential anticancer applications. Triazoles have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. For instance, studies on related triazole derivatives have shown promising results in targeting specific cancer pathways . The incorporation of a benzamide group may enhance its ability to interact with cellular targets involved in tumor growth.

Anti-inflammatory Effects

Compounds with similar frameworks have been investigated for their anti-inflammatory properties. The presence of the thioether group in this compound could play a role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Emerging research points to the neuroprotective potential of triazole-containing compounds. They may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This application is particularly relevant given the increasing prevalence of conditions like Alzheimer's disease.

Pesticidal Applications

The structural characteristics of this compound may also lend themselves to agricultural applications, particularly as a pesticide or herbicide. Compounds with similar functionalities have been shown to exhibit herbicidal activity, providing a basis for further exploration in this area .

Case Study 1: Antimicrobial Screening

A study conducted on synthesized derivatives of triazole-pyridazine compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The synthesized compounds were tested using standard methods, showing minimum inhibitory concentrations (MICs) that suggest efficacy comparable to existing antibiotics .

Case Study 2: Anticancer Evaluation

In vitro studies evaluated the cytotoxic effects of related compounds on various cancer cell lines, including breast and lung cancer cells. Results indicated that certain derivatives induced apoptosis and inhibited cell proliferation effectively, suggesting a pathway for developing new anticancer therapeutics .

Case Study 3: Anti-inflammatory Assessment

Research focused on the anti-inflammatory properties revealed that certain derivatives could significantly reduce inflammation markers in animal models of arthritis. The mechanism was attributed to the inhibition of cyclooxygenase enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Key Observations :

  • Chlorinated phenyl groups (e.g., 3-chloro-4-methylphenyl) improve target selectivity due to hydrophobic interactions .
  • Fluorine or methoxy substituents on benzamide enhance metabolic stability and membrane permeability .
  • Bulkier groups (e.g., 3,5-dimethylphenyl) may reduce binding efficiency compared to smaller substituents .

Analytical Consistency :

  • NMR (1H, 13C) confirms regiochemistry and purity.
  • HPLC ensures >95% purity, critical for pharmacological studies .
  • Mass spectrometry validates molecular weight and fragmentation patterns .

Contrasts :

  • Benzothiazole-containing analogs () exhibit broader-spectrum activity but higher cytotoxicity, limiting therapeutic utility.
  • Hydrazone derivatives () lack triazolopyridazine cores, resulting in weaker target affinity despite similar amide functionalities.

Q & A

Basic: What are the key synthetic steps for preparing this compound?

The synthesis involves:

Core Formation : Cyclization of hydrazine derivatives with substituted aldehydes to generate the triazolopyridazine core .

Thioether Linkage : Reaction of the core with 2-((3-chloro-4-methylphenyl)amino)-2-oxoethylthiol under basic conditions (e.g., NaH in DMF) to introduce the thioether group .

Amide Coupling : Benzamide attachment via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the ethylenediamine side chain .
Critical Controls : Temperature (0–60°C), solvent polarity (DMF or THF), and inert atmosphere to prevent oxidation of the thioether group .

Basic: Which characterization techniques confirm the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify regiochemistry of the triazole-pyridazine fusion and substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS expected m/z ~550–600 Da) .
  • HPLC : Purity >95% using reverse-phase C18 columns (acetonitrile/water gradient) .

Basic: How is initial biological activity screening conducted?

  • In Vitro Assays :
    • Kinase Inhibition : Test against tyrosine kinase receptors (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
    • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Dose-Response Curves : IC₅₀ values calculated to prioritize lead optimization .

Advanced: How can contradictory biological activity data between analogs be resolved?

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3-chloro-4-methylphenyl vs. 4-methoxyphenyl) on target binding using crystallography or docking studies .
  • Off-Target Profiling : Screen against unrelated receptors (e.g., GPCRs) to identify nonspecific interactions .
  • Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out pharmacokinetic artifacts .

Advanced: What strategies optimize reaction yields during scale-up?

  • Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., from 24h to 2h at 120°C) .
  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling of aryl halides .

Advanced: How can computational modeling guide structural modifications for enhanced solubility?

  • LogP Prediction : Use tools like ChemAxon or Schrödinger’s QikProp to prioritize substituents with lower hydrophobicity (e.g., replacing chloro with methoxy groups) .
  • Co-Crystallization Studies : Identify polar interaction sites in target binding pockets (e.g., hydrogen bonds with kinase hinge regions) .
  • Salt Formation Screening : Test hydrochloride or mesylate salts to improve aqueous solubility .

Advanced: What methods validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates .
  • Western Blotting : Quantify downstream signaling markers (e.g., phosphorylated ERK for kinase inhibitors) .
  • CRISPR Knockout Models : Compare activity in wild-type vs. target gene-knockout cells to confirm specificity .

Advanced: How are metabolic pathways elucidated for this compound?

  • LC-MS/MS Metabolite Identification : Incubate with liver microsomes and identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • CYP450 Inhibition Assays : Test against CYP3A4/2D6 to assess drug-drug interaction risks .
  • Stable Isotope Tracing : Use 13^{13}C-labeled analogs to track metabolic fate in vivo .

Advanced: What experimental designs address off-target toxicity in preclinical models?

  • Transcriptomic Profiling : RNA-seq of treated vs. untreated cells to identify dysregulated pathways .
  • hERG Channel Assays : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .
  • Genotoxicity Screening : Ames test and micronucleus assay to rule out mutagenicity .

Advanced: How can reaction conditions minimize byproduct formation during thioether synthesis?

  • Thiol Protecting Groups : Use trityl or acetamidomethyl (Acm) groups to prevent disulfide formation .
  • pH Control : Maintain reaction pH 8–9 with ammonium acetate to favor nucleophilic substitution over oxidation .
  • Real-Time Monitoring : In-line FTIR or Raman spectroscopy to detect intermediates and adjust stoichiometry dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.